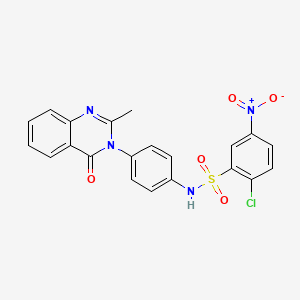
2-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C21H15ClN4O5S and its molecular weight is 470.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanism of action and structure-activity relationships.
Chemical Structure and Properties
The chemical formula of this compound is C21H15ClN4O5S, with a molecular weight of 470.88 g/mol. Its structural features include:
- A chloro group
- A nitro group
- A quinazolinone moiety
These functional groups are known to influence the biological activity of compounds significantly.
| Property | Value |
|---|---|
| Molecular Weight | 470.88 g/mol |
| Molecular Formula | C21H15ClN4O5S |
| LogP | 1.5009 |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 84.168 Ų |
Antimicrobial Activity
Research has shown that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have demonstrated effectiveness against various bacterial strains. Studies employing the tube dilution technique have highlighted that certain derivatives possess antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays. Notably, the MTT assay has been utilized to evaluate cell viability and proliferation in cancer cell lines. Compounds related to this structure have shown promising results, indicating cytotoxic effects against several cancer types, although they may exhibit lower activity compared to established chemotherapeutic agents such as 5-fluorouracil .
Anti-inflammatory Activity
The anti-inflammatory properties of quinazolinones are well-documented, with studies suggesting that these compounds can inhibit key inflammatory pathways. The presence of the nitro group in this compound may enhance its ability to modulate inflammatory responses at the cellular level .
The biological activity of this compound is believed to involve interactions with specific biological targets such as enzymes and receptors involved in disease pathways. Molecular docking studies indicate that this compound can bind effectively to active sites within target proteins, thereby inhibiting their function and triggering downstream effects that contribute to its therapeutic efficacy .
Case Studies
- Antimicrobial Efficacy : A study conducted on various quinazoline derivatives demonstrated that compounds similar to this compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria.
- Anticancer Screening : In vitro assays on cancer cell lines revealed that certain derivatives showed selective cytotoxicity, suggesting their potential use as lead compounds in anticancer drug development.
特性
IUPAC Name |
2-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O5S/c1-13-23-19-5-3-2-4-17(19)21(27)25(13)15-8-6-14(7-9-15)24-32(30,31)20-12-16(26(28)29)10-11-18(20)22/h2-12,24H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLSXBWCPJMIKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













